molecular formula C14H13NO2 B6327082 2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID CAS No. 1225762-88-8

2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

Cat. No.: B6327082
CAS No.: 1225762-88-8
M. Wt: 227.26 g/mol
InChI Key: PCEJTJNYWSLXJZ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a nicotinic acid core with a 2,3-dimethylphenyl group attached to the second position of the pyridine ring. Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethylphenyl)nicotinic acid typically involves the reaction of 2,3-dimethylphenylamine with nicotinic acid or its derivatives. One common method is the amination of 2-chloronicotinic acid with 2,3-dimethylphenylamine under microwave irradiation, using potassium carbonate as a base and water as the solvent .

Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(2,3-Dimethylphenyl)nicotinic acid stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)13-12(14(16)17)7-4-8-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEJTJNYWSLXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624514
Record name 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225762-88-8
Record name 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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